1-Methyl-1,4-diazepan-6-ol
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Overview
Description
1-Methyl-1,4-diazepan-6-ol is a chemical compound with the molecular formula C7H16N2O It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-diazepan-6-ol can be synthesized through various methods. One common approach involves the reductive amination of aminoketones using imine reductase enzymes. This method allows for the production of chiral 1,4-diazepanes with high enantioselectivity . The reaction conditions typically involve the use of specific imine reductase enzymes, which catalyze the intramolecular asymmetric reductive amination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chemical synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4-diazepan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
1-Methyl-1,4-diazepan-6-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a useful tool in studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-diazepan-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
1,4-Diazepane: A parent compound with similar structural features but lacking the methyl and hydroxyl groups.
1-Methyl-1,4-diazepane: Similar to 1-Methyl-1,4-diazepan-6-ol but without the hydroxyl group.
1,4-Oxazepane: A related compound where one nitrogen atom is replaced by an oxygen atom.
Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Properties
Molecular Formula |
C6H14N2O |
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Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-methyl-1,4-diazepan-6-ol |
InChI |
InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(9)5-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
XKRADRXZXCDDHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC(C1)O |
Origin of Product |
United States |
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